molecular formula C8H3F6NO2 B155462 4-Nitro-1,2-bis(trifluoromethyl)benzene CAS No. 1978-20-7

4-Nitro-1,2-bis(trifluoromethyl)benzene

Cat. No. B155462
CAS RN: 1978-20-7
M. Wt: 259.1 g/mol
InChI Key: QGNGVSKFAUEJDF-UHFFFAOYSA-N
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Description

“1,4-Bis(trifluoromethyl)benzene” is a building block used in various chemical synthesis . It has a molecular formula of C8H4F6 .


Synthesis Analysis

A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported .


Molecular Structure Analysis

The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .


Chemical Reactions Analysis

The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs as indicated by quantum molecular dynamics simulations .


Physical And Chemical Properties Analysis

The molecular weight of “1,4-Bis(trifluoromethyl)benzene” is 214.11 g/mol .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Specific Scientific Field

Organic synthesis and medicinal chemistry.

Summary of Application

Researchers utilize 4-Nitro-1,2-bis(trifluoromethyl)benzene as a building block in the synthesis of various organic compounds. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it valuable for drug design and optimization.

Experimental Procedures

    Synthesis of 4-Nitro-1,2-bis(trifluoromethyl)benzene

    • Perform a seven-step synthetic procedure to obtain the desired compound .

Results and Outcomes

Regioselective Metalation and Carboxylation

Specific Scientific Field

Organic chemistry and synthetic methodology.

Summary of Application

1,3-Bis(trifluoromethyl)benzene undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid. This reaction is valuable for accessing functionalized benzoic acids.

Experimental Procedures

  • Metalation :
    • Quench the reaction with CO2 to form 2,6-bis(trifluoromethyl)benzoic acid .

Results and Outcomes

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The selection of the right donor with the appropriate 3LE that matches the charge transfer states is important to obtain an efficient TADF emitter .

properties

IUPAC Name

4-nitro-1,2-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)5-2-1-4(15(16)17)3-6(5)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNGVSKFAUEJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371176
Record name 4-nitro-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1,2-bis(trifluoromethyl)benzene

CAS RN

1978-20-7
Record name 4-nitro-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CF CzF710 - Organic Compounds: Reactions and Methods, 1973 - Springer
Number of citations: 0

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